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Compound of Interest

Compound Name: 1,8-Dibromooctane

Cat. No.: B1199895 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical data for 1,8-Dibromooctane and

its common alternatives, 1,6-Dibromohexane and 1,10-Dibromodecane. These α,ω-

dibromoalkanes are versatile bifunctional building blocks in organic synthesis, crucial for

forming carbon-carbon and carbon-heteroatom bonds in the development of novel therapeutics

and functional materials. Accurate analytical characterization is paramount to ensure reaction

success and product purity. This document presents supporting analytical data from Nuclear

Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy,

and Mass Spectrometry (MS) to facilitate informed decisions in experimental design and quality

control.

Comparative Analytical Data Overview
The following tables summarize the key physical and spectroscopic properties of 1,8-
Dibromooctane and its common alternatives. This data is essential for distinguishing between

these homologous compounds and verifying the purity of a sample.
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Property 1,6-Dibromohexane 1,8-Dibromooctane
1,10-
Dibromodecane

CAS Number 629-03-8 4549-32-0 4101-68-2

Molecular Formula C₆H₁₂Br₂ C₈H₁₆Br₂ C₁₀H₂₀Br₂

Molecular Weight (

g/mol )
243.97 272.02 300.07

Melting Point (°C) -2 - 2.5 12 - 16 25 - 27

Boiling Point (°C) 243 270 - 272 160 (at 15 mmHg)

¹H NMR Spectral Data (CDCl₃)
Due to the symmetry of these molecules, the ¹H NMR spectra are relatively simple. The

protons on the carbons adjacent to the bromine atoms (α-protons) are the most deshielded and

appear furthest downfield.

Assignment 1,6-Dibromohexane 1,8-Dibromooctane
1,10-
Dibromodecane

Br-CH₂- (α-CH₂) ** ~3.41 ppm (triplet)[1] ~3.40 ppm (triplet)[2] ~3.40 ppm (triplet)

Br-CH₂-CH₂- (β-CH₂)

**
~1.88 ppm (quintet)[1] ~1.86 ppm (quintet)[2] ~1.85 ppm (quintet)

Internal CH₂
~1.50 ppm (multiplet)

[1]

~1.34 - 1.49 ppm

(multiplet)[2]

~1.29 - 1.43 ppm

(multiplet)

¹³C NMR Spectral Data (CDCl₃)
Similar to the ¹H NMR, the ¹³C NMR spectra are characterized by the downfield shift of the

carbon atoms directly bonded to the electronegative bromine atoms.
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Assignment 1,6-Dibromohexane 1,8-Dibromooctane
1,10-
Dibromodecane

Br-CH₂- (α-C) ~33.8 ppm[3] ~33.9 ppm ~34.0 ppm[4]

Br-CH₂-CH₂- (β-C) ~32.6 ppm[3] ~32.8 ppm ~32.8 ppm[4]

Internal CH₂ ~27.9 ppm[3] ~28.2, ~28.8 ppm
~28.5, ~29.2, ~29.4

ppm[4]

Key FT-IR and Mass Spectrometry Data
Analytical
Technique

1,6-Dibromohexane 1,8-Dibromooctane
1,10-
Dibromodecane

FT-IR: C-H Stretch

(cm⁻¹)
2935, 2858 2930, 2855 2925, 2853[5]

FT-IR: C-Br Stretch

(cm⁻¹)
~645 ~647 ~648

MS (EI): Key

Fragments (m/z)

163/165 [M-Br]⁺, 83

[C₆H₁₁]⁺, 55 [C₄H₇]⁺

191/193 [M-Br]⁺, 111

[C₈H₁₅]⁺, 55

[C₄H₇]⁺[6]

219/221 [M-Br]⁺, 139

[C₁₀H₁₉]⁺, 55

[C₄H₇]⁺[7]

Experimental Protocols
Detailed and consistent experimental protocols are vital for generating reproducible and

comparable analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 15-20 mg of the dibromoalkane sample for ¹H NMR (or 50-75 mg for ¹³C

NMR).

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1 second.

For ¹³C NMR, acquire at least 1024 scans with a relaxation delay of 2 seconds using a

proton-decoupled pulse program.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum and calibrate the chemical shift axis by setting the TMS peak to 0.00

ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

As these compounds are liquids or low-melting solids at room temperature, prepare a thin

liquid film.

Place one drop of the neat sample onto a clean, dry salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top to create a uniform thin film, ensuring no air

bubbles are trapped.

Data Acquisition:

Record a background spectrum of the empty spectrometer to subtract atmospheric CO₂

and water vapor contributions.

Place the salt plate assembly into the sample holder of the FTIR spectrometer.
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Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding

at least 32 scans for a good signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction:

For Gas Chromatography-Mass Spectrometry (GC-MS), dilute the sample in a volatile

solvent like dichloromethane or hexane.

Inject a 1 µL aliquot into a GC equipped with a non-polar capillary column (e.g., DB-5ms).

Use a temperature program that starts at 50°C and ramps to 250°C at a rate of 10°C/min.

Ionization and Mass Analysis:

Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Scan a mass range from m/z 40 to 400.

The resulting mass spectrum will show the molecular ion (if stable enough to be observed)

and characteristic fragmentation patterns, including the isotopic pattern of bromine (⁷⁹Br

and ⁸¹Br in an approximate 1:1 ratio).

Analytical Workflow and Logic
The cross-validation of 1,8-Dibromooctane and its alternatives follows a logical progression of

analytical techniques to confirm identity, purity, and structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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